

A Comparative Review of Selective PDE1B Inhibitors for Neuroimaging

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Compound of Interest

Compound Name: PF-04822163

Cat. No.: B12377038

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The development of selective radioligands for positron emission tomography (PET) imaging of phosphodiesterase 1B (PDE1B) is a critical area of research for understanding the pathophysiology of various neurological and psychiatric disorders. PDE1B, predominantly expressed in the brain, is a key enzyme in regulating cyclic nucleotide signaling, making it an attractive target for therapeutic intervention and in vivo imaging. This guide provides a comparative overview of the current landscape of selective PDE1B inhibitors developed for neuroimaging, with a primary focus on the most promising radiotracer candidate to date, [¹¹C]PF-04822163. Due to the nascent stage of PDE1B PET ligand development, this guide will also provide context by comparing the properties of [¹¹C]PF-04822163 with other notable PDE1 inhibitors.

Quantitative Data Comparison

The following table summarizes the key quantitative data for selective PDE1B inhibitors relevant to neuroimaging applications. Currently, [¹¹C]PF-04822163 is the only selective PDE1B inhibitor that has been radiolabeled and evaluated for PET imaging. Data for other potent PDE1 inhibitors are included to provide a comparative perspective on binding affinity and selectivity.

Compound	Target(s)	IC ₅₀ (nM) vs PDE1B[1] [2]	Selectivity for PDE1B[1]	Radiosynthesis Yield (Decay-Corrected)	Molar Activity (GBq/ μmol)[1] [2]	In Vivo Imaging Data Available
[¹¹ C]PF-04822163	PDE1A, PDE1B, PDE1C	2.4	>100-fold over other PDEs	25 ± 10%	106–194	Yes (Rodent PET)[1][2]
PF-04822163 (unlabeled)	PDE1A, PDE1B, PDE1C	2.4	>100-fold over other PDEs	Not Applicable	Not Applicable	N/A
ITI-214	PDE1 (pan- inhibitor)	0.058	>1000-fold over other PDEs	Not Reported	Not Reported	No
PF-04827736	PDE1B	9.1	Not specified	Not Reported	Not Reported	No

Signaling Pathway

The following diagram illustrates the canonical signaling pathway involving PDE1B. Activated by calcium-calmodulin, PDE1B hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating downstream signaling cascades crucial for neuronal function.

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References

- 1. Development of a Candidate ^{11}C -Labeled Selective Phosphodiesterase 1 Radioligand for Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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